Product packaging for Dimethyl sulfoxide-d6(Cat. No.:CAS No. 2206-27-1)

Dimethyl sulfoxide-d6

Cat. No.: B120158
CAS No.: 2206-27-1
M. Wt: 84.17 g/mol
InChI Key: IAZDPXIOMUYVGZ-WFGJKAKNSA-N
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Description

Dimethyl sulfoxide-d6 (DMSO-d6) is a deuterated solvent. It is 100% isotopically enriched NMR (Nuclear Magnetic Resonance) solvent. It is widely employed in high resolution NMR studies due to its high chemical and isotopic purity. On photoirradiation in the range of 193 and 222nm, it undergoes decomposition to afford CD3 radicals. Quantum yields of CD3 have been evaluated by infrared diode laser absorption spectroscopy. 100% DMSO-d6 has been used as solvent in the long-range COSY (Correlation Spectroscopy) experiment.>Dimethyl sulfoxide-d6 (DMSO-d6) is a deuterated NMR solvent containing 0.03% (v/v) TMS (tetramethylsilane). It is useful in NMR-based research and analyses. It undergoes photodissociation to generate CD3 radical photoproducts, which have been analyzed by infrared diode laser-absorption spectroscopy. Dissociation dynamics of DMSO-d6 at 193nm was examined using photo fragment translational spectroscopy method.>Dimethyl sulfoxide-d6 is a deuterated NMR solvent that is useful in NMR-based research and analyses.>Dimethyl sulfoxide-d6 (DMSO-d6) is a deuterated NMR solvent. It undergoes photodissociation to generate CD3 radical photoproducts, which have been analyzed by infrared diode laserabsorption spectroscopy. Dissociation dynamics of DMSO-d6 at 193nm was examined using photo fragment translational spectroscopy method.>Dimethyl sulfoxide-d6 (DMSO-d6) is a deuterated solvent and it contains 1%(v/v) TMS (Tetramethylsilane, added as a stabilizer). On photoirradiation in the range of 193 and 222nm, it undergoes decomposition to afford CD3 radicals. Quantum yields of CD3 have been evaluated by infrared diode laserabsorption spectroscopy. 100% DMSO-d6 has been used as solvent in the long-range COSY (Correlation Spectroscopy) experiment.>Dimethyl sulfoxide-d6 (DMSO-d6) is a deuterated NMR solvent useful in NMR-based research and analyses. It undergoes photodissociation to generate CD3 radical photoproducts, which have been analyzed by infrared diode laser-absorption spectroscopy. Dissociation dynamics of DMSO-d6 at 193nm was examined using photo fragment translational spectroscopy method.>Dimethyl sulfoxide-d6 (DMSO-d6) is a deuterated solvent. On photoirradiation in the range of 193 and 222nm, it undergoes decomposition to afford CD3 radicals. Quantum yields of CD3 have been evaluated by infrared diode laser absorption spectroscopy. 100% DMSO-d6 has been used as solvent in the long-range COSY (Correlation Spectroscopy) experiment.>

Structure

2D Structure

Chemical Structure Depiction
molecular formula C2H6OS B120158 Dimethyl sulfoxide-d6 CAS No. 2206-27-1

Properties

IUPAC Name

trideuterio(trideuteriomethylsulfinyl)methane
Source PubChem
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InChI

InChI=1S/C2H6OS/c1-4(2)3/h1-2H3/i1D3,2D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

IAZDPXIOMUYVGZ-WFGJKAKNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])S(=O)C([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C2H6OS
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DSSTOX Substance ID

DTXSID90944686
Record name Di((2H3)methyl) sulphoxide
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Molecular Weight

84.17 g/mol
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Physical Description

Hygroscopic liquid; [Sigma-Aldrich MSDS]
Record name Dimethyl sulfoxide-d6
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Vapor Pressure

0.41 [mmHg]
Record name Dimethyl sulfoxide-d6
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CAS No.

2206-27-1
Record name DMSO-d6
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Record name Di((2H3)methyl) sulphoxide
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Applications of Dimethyl Sulfoxide D6 in Specialized Chemical Disciplines

Active Hydrogen Determination

A significant application of DMSO-d6 in NMR spectroscopy is the determination of active hydrogens, such as those in hydroxyl (-OH), amino (-NH₂), and carboxylic acid (-COOH) groups. In many other deuterated solvents, these active hydrogens can exchange with residual protons or with each other, leading to broad or disappearing signals. In DMSO-d6, the hydrogen bonding between the solvent's sulfoxide (B87167) group and the analyte's active hydrogens slows down this exchange process. This results in sharper, more defined peaks, allowing for their unambiguous identification and integration.

Applications in Mass Spectrometry

Solvent for Analysis

Similar to its application in NMR, the ability of DMSO-d6 to dissolve a wide array of compounds makes it a useful solvent for preparing samples for certain mass spectrometry analyses. Its high polarity can be advantageous for electrospray ionization (ESI) and other ionization techniques.

Chemical Ionization Reagent

In chemical ionization (CI) mass spectrometry, a reagent gas is ionized, and these ions then react with the analyte to produce analyte ions. While less common than other CI reagents, deuterated compounds like DMSO-d6 can be used to introduce deuterium (B1214612) atoms into the analyte molecules during the ionization process. This can be a valuable tool for determining the number of exchangeable hydrogens in a molecule, aiding in its structural elucidation.

Role in Stabilization of Reactive Intermediates

The highly polar and aprotic nature of DMSO-d6 can help to stabilize certain reactive intermediates. Its ability to solvate cations and its relatively non-reactive nature towards many intermediates can create a favorable environment for studying short-lived chemical species. For instance, the dimsyl anion, a powerful base and nucleophile, is formed by the deprotonation of DMSO and is often used in a DMSO solution. itwreagents.com While this chemistry is more commonly associated with non-deuterated DMSO, the principles apply to DMSO-d6 as well.

Q & A

Q. Why is DMSO-d₆ the preferred solvent for NMR spectroscopy in peptide and small-molecule studies?

DMSO-d₆ is widely used in NMR due to its high deuteration (≥99.8%), which minimizes proton interference, and its ability to dissolve polar and nonpolar compounds. Its simple NMR spectrum (singlet at δ ~2.50 ppm for residual protons) simplifies signal assignment. Additionally, its high boiling point (189°C) enables high-temperature NMR studies, critical for analyzing thermally stable compounds .

Q. How can researchers verify the purity and deuteration level of DMSO-d₆?

Purity is validated using Karl Fischer titration (≤0.03% H₂O + D₂O) and NMR analysis (≤0.02% residual H₂O). Deuteration (≥99.8%) is confirmed via mass spectrometry or isotope-ratio analysis. For advanced applications like peptide dynamics, ensure the absence of acidic impurities by referencing equilibrium acidity studies in DMSO-d₆ .

Q. What safety protocols are essential when handling DMSO-d₆ in the laboratory?

Key protocols include:

  • Training on hazards (flammability: flash point 88°C; LD₅₀: 40,000 mg/kg dermal in rats) and emergency responses (e.g., fire suppression with CO₂ or dry chemical agents).
  • Using Schlenk lines or inert atmospheres for air-sensitive reactions.
  • Documenting PI approval for scaling up novel reactions lacking literature precedent .

Advanced Research Questions

Q. How does the high viscosity of DMSO-d₆ impact NMR signal resolution, and how can this be mitigated?

High viscosity broadens NMR signals due to reduced molecular tumbling. To address this:

  • Use mixed solvents (e.g., CDCl₃ or CD₂Cl₂) to lower viscosity while retaining solubility.
  • Optimize sample temperature (e.g., 25–40°C) to balance signal resolution and thermal stability .

Q. In reaction monitoring, how can DMSO-d₆ interfere with detecting intermediates, and what experimental adjustments are needed?

DMSO-d₆’s polarity can stabilize reactive intermediates, complicating detection. Strategies include:

  • Conducting reactions in DMSO-d₆ with incremental additions of bases (e.g., K₂CO₃) to slow reaction kinetics, enabling intermediate trapping (e.g., monocyclized precolibactin detection at 24°C) .
  • Using low-temperature NMR probes to capture transient species .

Q. How do solvent-solute interactions in DMSO-d₆ influence conformational studies of peptides and ionic liquids?

DMSO-d₆’s strong hydrogen-bond-accepting capacity can stabilize specific peptide conformations (e.g., β-turn structures in kaliocin-1 fragments) or alter ionic liquid interactions. To dissect these effects:

  • Perform 2D NOESY experiments in DMSO-d₆ to identify intramolecular contacts.
  • Compare results with non-polar solvents (e.g., CDCl₃) to isolate solvent-specific interactions .

Q. What methodological considerations are critical when using DMSO-d₆ for quantifying equilibrium acidities in superacids?

DMSO-d₆’s low dielectric constant enhances ion pairing, affecting acidity measurements. Ensure:

  • Calibration against reference acids (e.g., trifluoromethanesulfonic acid).
  • Control of trace water (≤0.02%) via molecular sieves to prevent proton exchange artifacts .

Methodological Best Practices

  • Sample Preparation for NMR:

    • Deoxygenate samples with freeze-pump-thaw cycles to avoid paramagnetic broadening.
    • Use TMS (trimethylsilane) as an internal reference (δ = 0 ppm) in DMSO-d₆ for precise chemical shift calibration .
  • Handling Hygroscopicity:

    • Store DMSO-d₆ under inert gas (Ar/N₂) and use septum-sealed vials to prevent water absorption, which can alter reaction kinetics or NMR baselines .
  • Scale-Up Reactions:

    • For large-scale syntheses, validate solvent compatibility via small-scale screening (e.g., 0.1 mmol) to avoid exothermic decomposition risks .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dimethyl sulfoxide-d6
Reactant of Route 2
Reactant of Route 2
Dimethyl sulfoxide-d6

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